

Molecular Architecture & Physicochemical Profile

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Compound of Interest

Compound Name: Methyl 2-(2,4-dinitrophenylthio)acetate

CAS No.: 4871-30-1

Cat. No.: B2600852

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Methyl 2-((2,4-dinitrophenyl)thio)acetate is characterized by a highly electron-deficient 2,4-dinitrophenyl ring coupled to a methyl acetate moiety via a thioether linkage [1]. This unique push-pull electronic environment makes the sulfur atom relatively stable against oxidation while rendering the ester group highly susceptible to targeted nucleophilic attacks during downstream heterocyclic synthesis.

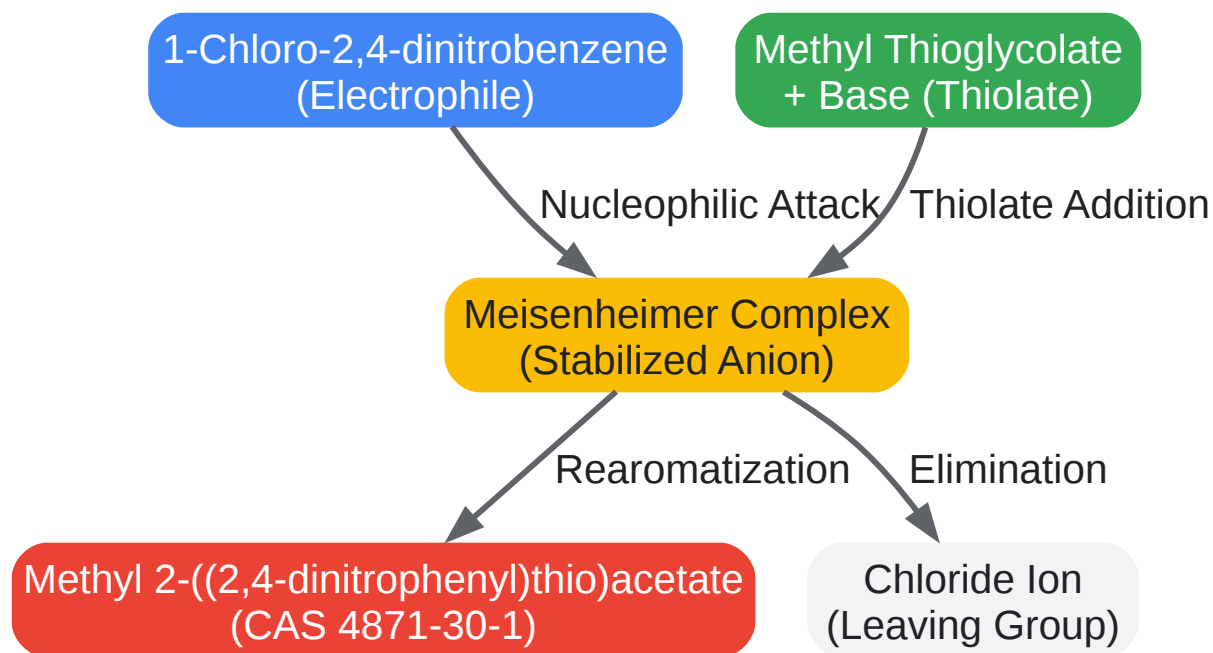
Table 1: Quantitative Physicochemical Properties

Property	Value
Chemical Name	Methyl 2-((2,4-dinitrophenyl)thio)acetate
CAS Number	4871-30-1
Molecular Formula	C9H8N2O6S
Molecular Weight	272.23 g/mol
Structural Class	Nitroaromatic Thioether / Methyl Ester
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	7 (6 Oxygen, 1 Sulfur)
Supplier Reference	Sigma-Aldrich (R702080) [1], ChemicalBook (CB34039199) [2]

Mechanistic Causality: The S_NAr Pathway

The synthesis of CAS 4871-30-1 is a textbook example of a Nucleophilic Aromatic Substitution (S_NAr). Understanding the electronic causality of this reaction is critical for optimizing yields and minimizing side products.

The reaction occurs between 1-chloro-2,4-dinitrobenzene (CDNB) and methyl thioglycolate. The two strongly electron-withdrawing nitro groups (-NO₂) at the ortho and para positions drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. When the thiolate anion attacks the ipso-carbon, it forms a transient, highly stabilized anionic intermediate known as the Meisenheimer complex [3]. The extended conjugation of the negative charge into the nitro groups provides the thermodynamic driving force for the reaction, which concludes with the expulsion of the chloride leaving group to restore aromaticity.



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Figure 1: Nucleophilic Aromatic Substitution (S_NAr) mechanism forming CAS 4871-30-1.

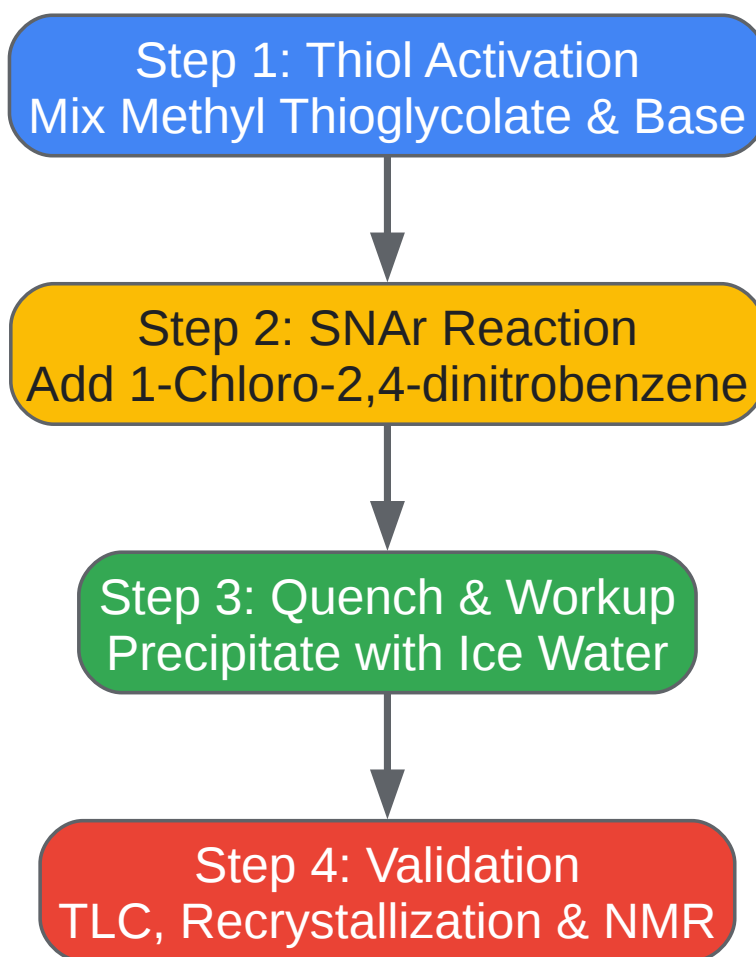
Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step includes observable phenomena that confirm the mechanistic progression of the reaction.

Objective: High-yield synthesis of Methyl 2-((2,4-dinitrophenyl)thio)acetate. Reagents: 1-Chloro-2,4-dinitrobenzene (1.0 eq), Methyl thioglycolate (1.0 eq), Triethylamine (1.2 eq), Anhydrous Methanol.

- Step 1: Thiol Activation
 - Action: Dissolve methyl thioglycolate in anhydrous methanol at 0 °C. Add triethylamine (Et₃N) dropwise.

- Causality: Et₃N is a mild, non-nucleophilic base. It deprotonates the thiol (pK_a ~8.5) to form the highly nucleophilic thiolate without risking the base-catalyzed hydrolysis of the methyl ester, which would occur if strong bases like NaOH were used.
- Step 2: Electrophilic Addition
 - Action: Slowly add a methanolic solution of CDNB dropwise to the reaction mixture.
 - Validation: The solution will immediately flash a transient deep red/orange color. This is the visual validation of the Meisenheimer complex forming. The extended pi-conjugation of the intermediate shifts its absorption into the visible spectrum.
- Step 3: Rearomatization & Quenching
 - Action: Stir the reaction at room temperature for 2 hours. Pour the mixture into vigorously stirred ice-cold distilled water.
 - Validation: The deep red color will fade to a pale yellow as the chloride ion is eliminated and aromaticity is restored.
 - Causality: The target thioether is highly hydrophobic due to the dinitrophenyl ring. Pouring it into ice water forces the product to precipitate out as a yellow solid, while the Et₃N·HCl salts and methanol remain dissolved in the aqueous phase.
- Step 4: Isolation & Analytical Validation
 - Action: Vacuum filter the yellow precipitate and wash with cold water.
 - Validation: Run a TLC (Hexane:Ethyl Acetate 3:1). The product spot will be strongly UV-active and will have a lower R_f value than the starting CDNB. Confirm identity via ¹H-NMR (CDCl₃): Look for the characteristic downfield aromatic protons of the dinitrophenyl ring at ~9.0 ppm (d), 8.4 ppm (dd), and 7.8 ppm (d), alongside the methyl ester singlet at ~3.7 ppm.



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Figure 2: Step-by-step experimental workflow for synthesizing CAS 4871-30-1.

Applications in Advanced Drug Development

In pharmaceutical research, CAS 4871-30-1 serves as a highly versatile building block:

- **Benzothiazine Scaffold Generation:** The proximity of the thioether and the ortho-nitro group allows for reductive cyclization. By reducing the nitro group to an amine (using Pd/C and H₂, or SnCl₂), the newly formed amine can spontaneously attack the adjacent methyl ester. This intramolecular cyclization yields 1,4-benzothiazine derivatives, a core pharmacophore found in various anti-inflammatory and antipsychotic drugs.
- **Bioconjugation and Thiol Probing:** The 2,4-dinitrophenyl (DNP) moiety is a classic hapten and a potent fluorescence quencher. Derivatives of this compound are used to probe

cysteine residues in proteins. The SNAr chemistry demonstrated in its synthesis mimics the arylation chemistry used to tag biological thiols in living cells, providing a robust model for developing cysteine-selective bioconjugation reagents [3].

References

- National Institutes of Health. "Arylation Chemistry for Bioconjugation". PubMed Central (PMC). Available at:[\[Link\]](#)
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